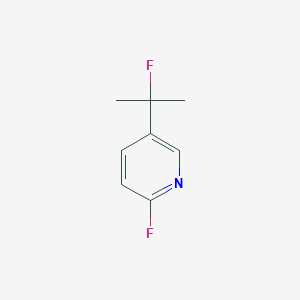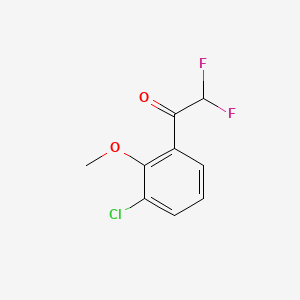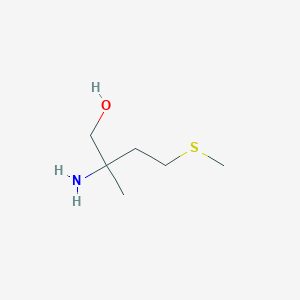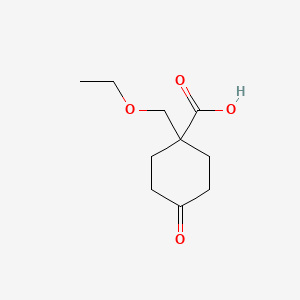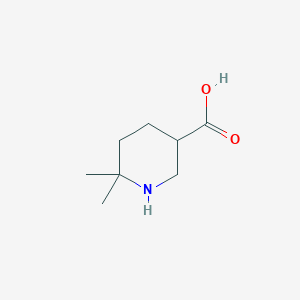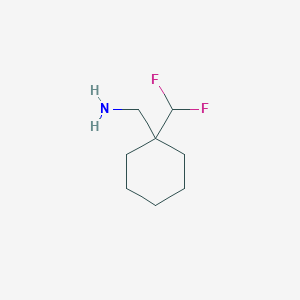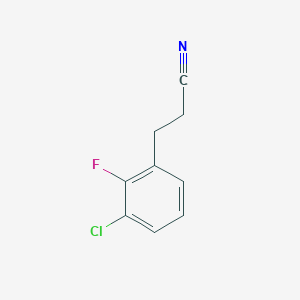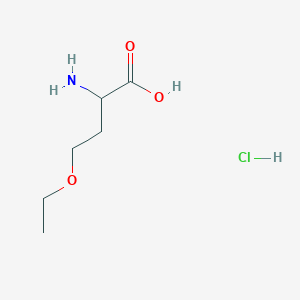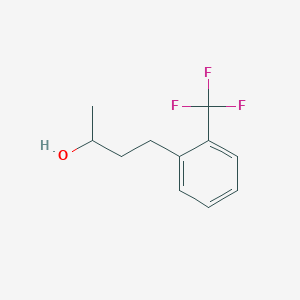
4-(2-(Trifluoromethyl)phenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Trifluoromethyl)phenyl)butan-2-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a trifluoromethyl-substituted benzaldehyde. For example, the reaction of 2-(trifluoromethyl)benzaldehyde with a butylmagnesium bromide Grignard reagent followed by acidic workup yields the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(2-(Trifluoromethyl)phenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Produces 4-(2-(Trifluoromethyl)phenyl)butan-2-one or 4-(2-(Trifluoromethyl)phenyl)butanoic acid.
Reduction: Produces 4-(2-(Trifluoromethyl)phenyl)butane.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-(Trifluoromethyl)phenyl)butan-2-ol has several applications in scientific research:
作用机制
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
4-Phenylbutan-2-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but differs in its functional groups and applications.
Uniqueness
4-(2-(Trifluoromethyl)phenyl)butan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it valuable in various research and industrial applications .
属性
分子式 |
C11H13F3O |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
4-[2-(trifluoromethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5,8,15H,6-7H2,1H3 |
InChI 键 |
WYTFDYCXESKVND-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=C1C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




